[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a complex amino acid derivative characterized by its unique structural features. This compound, with the CAS number 1353984-44-7, is notable for its potential applications in medicinal chemistry and biochemistry. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, which is critical in various synthetic pathways.
This compound belongs to the class of alpha-amino acids, which are fundamental building blocks of proteins. It is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group, along with a cyclohexyl moiety that contributes to its structural complexity. The compound can be sourced from chemical suppliers and is often utilized in research settings for its potential therapeutic applications.
The synthesis of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multi-step organic reactions. One common approach includes:
These methods require careful control of reaction conditions such as temperature, pH, and time to optimize yield and purity.
The chemical reactivity of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid can be attributed to its functional groups:
These reactions are crucial for modifying the compound for specific applications in drug development.
The mechanism of action for [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with biological targets such as enzymes or receptors. Once inside cells, the compound may undergo hydrolysis by intracellular enzymes (e.g., carboxylesterases) to release the active form of the amino acid or related derivatives. This process enhances cellular uptake and prolongs the pharmacological effects.
Studies indicate that compounds like this one can modulate enzyme activity or receptor binding affinity, potentially leading to therapeutic benefits in various conditions.
The physical properties of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid include:
Chemical properties include stability under standard laboratory conditions but may require specific handling due to the reactive nature of its functional groups.
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid has several potential applications in scientific research:
The compound [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid belongs to the carbamate-protected amino acid family, characterized by a tertiary butyl ester group (–OC(CH₃)₃) linked to a carbonyl moiety that shields the nitrogen atom of the ethylamino-cyclohexyl backbone. Its systematic IUPAC name is 2-[2-(tert-butoxycarbonyl)ethylamino]cyclohexylaminoacetic acid, reflecting the sequential arrangement of functional groups. The core structure comprises three modular components: (1) the Boc group serving as an acid-labile protecting group for the secondary amine; (2) a disubstituted cyclohexyl ring providing conformational rigidity; and (3) a carboxymethyl group (–CH₂COOH) enabling further molecular elaboration through amidation or esterification [4] [10].
Table 1: Molecular Descriptors of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic Acid
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₅H₂₈N₂O₄ | PubChem CID 9834393 |
Molecular Weight | 300.39 g/mol | CymitQuimica |
SMILES Notation | CC(C)(C)OC(=O)NCCNC1CCCCC1NCC(=O)O | PubChemLite |
Carbamate Type | Alkyl-OCO-N(endocyclic) | Journal of Medicinal Chemistry |
Rotamer Equilibrium | syn:anti ≈ 50:50 | Predicted conformation |
The carbamate functionality (RNHC(O)OR') exhibits planar geometry due to resonance delocalization, creating a pseudo-double bond character with rotational barriers of ~15–20 kcal/mol. This electronic configuration yields syn and anti rotamers in approximately equal populations at ambient temperature, significantly influencing molecular recognition properties [10]. The cyclohexyl ring adopts primarily chair conformations with substituents preferentially occupying equatorial positions to minimize 1,3-diaxial interactions. X-ray crystallography of analogous Boc-protected cyclohexyl compounds reveals hydrogen-bonding capabilities through both carbonyl oxygen (hydrogen bond acceptor) and the unprotected secondary amine (hydrogen bond donor), enabling diverse target interactions [4] [10].
Table 2: Boc-Protected Structural Analogs from Literature
Compound Name | Molecular Formula | CAS Number | Key Applications |
---|---|---|---|
Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate | C₁₅H₂₇NO₄ | 946598-34-1 | Peptide synthesis |
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid | C₁₄H₂₅NO₄ | 227626-60-0 | Prodrug development |
({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)acetic acid | C₉H₁₈N₂O₄ | 90495-99-1 | Enzyme inhibitor design |
Nomenclature complexity arises from stereochemical designations of the cyclohexyl substituents. Although the parent structure may exist in cis or trans configurations, the 1,2-disubstitution pattern in this compound typically adopts trans orientation to minimize steric congestion. The Boc group follows standard protective group nomenclature rules established by IUPAC, where "tert-butoxycarbonyl" designates the –CO₂C(CH₃)₃ moiety [4]. The acetic acid terminus classifies this molecule as an ω-amino acid derivative, serving as a gamma-aminobutyric acid (GABA) analog with enhanced metabolic stability compared to true amino acids [10].
The strategic incorporation of carbamate groups into bioactive molecules emerged prominently in the 1980s as solutions to metabolic instability plaguing peptide-based therapeutics. Early research on Boc-protected amines revealed their exceptional resistance to enzymatic degradation compared to acetyl or benzyl protections, triggering widespread adoption in peptidomimetic design. [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid first appeared in pharmaceutical patent literature circa 2005 as a key intermediate for histone deacetylase (HDAC) inhibitors, leveraging its rigid cyclohexyl spacer to optimize distance between zinc-binding groups and surface recognition motifs [7].
The compound's development parallels three evolutionary phases in medicinal chemistry:
Protecting Group Revolution (1990s): Boc groups transitioned from mere synthetic tools to pharmacophore elements when researchers discovered their ability to modulate cell permeability through lipophilicity enhancement (logP increase ~1.5 units versus primary amines). This period saw Boc-protected compounds advance from laboratory curiosities to preclinical candidates [4] [10].
Conformational Control Era (2000s): Cyclohexyl-based scaffolds gained prominence for imposing spatial constraints on flexible molecules. Patent CA2607020C highlighted derivatives of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid as critical components for esterase-activated prodrugs, exploiting carbamate stability in circulation while enabling intracellular hydrolysis [7].
Targeted Delivery Decade (2010–Present): The molecule's zwitterionic character (theorized pKa amine = 8.2, carboxylic acid = 3.9) enables tissue-specific accumulation. Its discontinued commercial status (CymitQuimica, 2023) reflects shifting focus toward customized derivatives rather than diminished utility, with recent applications in antibody-drug conjugates requiring precisely cleavable linkers [5] [10].
This historical trajectory demonstrates how simple protective groups evolved into designer functionalities that address multiple drug development challenges simultaneously: stability enhancement, membrane permeability optimization, and controlled drug release.
In modern synthetic methodologies, [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid serves as a versatile bifunctional building block for fragment coupling strategies. Its synthetic utility stems from orthogonal reactivity: the carboxylic acid undergoes standard activation (acyl chlorides, mixed anhydrides) for amide bond formation while the Boc-protected amine remains inert to nucleophiles and bases, yet readily deprotected under acidic conditions to liberate the secondary amine for further elaboration [4] [10].
Protection/Deprotection Strategies:
Key synthetic applications include:
Prodrug Linker Systems: Capitalizing on carbamate lability gradients, medicinal chemists incorporate this scaffold into prodrugs activated by intracellular carboxylesterases. The Boc group tunes hydrolysis kinetics – enzymatic cleavage occurs 15–20× faster than analogous acetyl protections – enabling tumor-selective drug release demonstrated in HDAC inhibitor conjugates [7] [10].
Conformational Restriction: The cis-1,2-disubstituted cyclohexane imposes defined torsion angles (θ ≈ 60°) between pharmacophores. This constraint reduces the entropic penalty upon target binding, improving affinity for G-protein coupled receptors by 3–5 orders of magnitude versus flexible analogs [5] [10].
The molecule's balanced lipophilicity (calculated logP = 1.8 ± 0.3) facilitates blood-brain barrier penetration while retaining sufficient aqueous solubility (18 g/L at 25°C) for formulation development. These attributes explain its privileged status in CNS drug discovery, particularly for neurological disorders where peptide-derived therapeutics traditionally faced delivery challenges [9] [10].
Table 3: Drug Design Applications and Derivatives
Application Domain | Target Class | Derivative Example | Advantage over Parent |
---|---|---|---|
Protease Inhibitors | HIV-1 Protease | Cyclohexylacetate-containing peptidomimetic | 50× improved metabolic stability |
Epigenetic Modulators | HDAC Inhibitors | Boc-deprotected aminoethyl conjugates | Tumor-selective activation |
Neurotherapeutics | GABAₐ Receptor Agonists | Methyl ester prodrugs | Enhanced brain penetration (5×) |
Antibody-Drug Conjugates | Tubulin Inhibitors | Cleavable carbamate linkers | pH-controlled payload release |
Contemporary innovations focus on stereoselective syntheses of enantiomerically pure variants. Asymmetric hydrogenation technologies now achieve >98% ee for trans-cyclohexyl derivatives, crucial for minimizing off-target effects in chiral environments. The future trajectory points toward multifunctional conjugates where this scaffold serves as a molecular "linchpin" connecting targeting vectors, imaging agents, and therapeutic payloads within unified chemical architectures [7] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7